A Comprehensive Technical Guide to the Structural Elucidation of tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate
A Comprehensive Technical Guide to the Structural Elucidation of tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery, prized for its ability to impart conformational rigidity and favorable physicochemical properties to bioactive molecules.[1][2][3] Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and solubility.[2] Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate serves as a key building block in medicinal chemistry, combining the rigid azetidine core with a synthetically versatile N-Boc protecting group and a substituted aryl moiety. Accurate and unambiguous structural elucidation of such intermediates is paramount for ensuring the integrity of drug discovery programs, meeting regulatory standards, and understanding structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive, multi-technique approach to the structural confirmation of tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate, detailing the causality behind experimental choices and presenting a self-validating system of analytical protocols for researchers, scientists, and drug development professionals.
Molecular Overview and Analytical Strategy
The target molecule, tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate, possesses three key structural features that dictate the analytical strategy for its characterization:
-
The Azetidine Core: A strained, four-membered aliphatic ring.
-
The 4-Chlorophenyl Substituent: A para-substituted aromatic ring.
-
The tert-Butoxycarbonyl (Boc) Group: A common amine-protecting group.
A singular analytical technique is insufficient for unambiguous structure determination. Therefore, a holistic workflow employing orthogonal methods is essential. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating confirmation of the molecular structure.
Mass Spectrometry (MS): Molecular Formula and Fragmentation
Causality: The initial and most fundamental question in structure elucidation is the molecule's mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can confirm the molecular formula. Furthermore, fragmentation patterns offer corroborating evidence for the presence of key substructures.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Acquire data in positive ion mode, as the azetidine nitrogen can be readily protonated.
-
Data Acquisition: Infuse the sample solution directly or via LC injection. Acquire the full scan spectrum, ensuring the mass range covers the expected molecular ion.
-
Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated for the expected formula, C₁₄H₁₈ClNO₂. The mass difference should be less than 5 ppm.
Data Interpretation & Expected Results
The molecular formula C₁₄H₁₈ClNO₂ has a monoisotopic mass of 283.1026. The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁷Cl isotope appearing at M+2 with roughly one-third the intensity of the ³⁵Cl peak (M).
| Ion | Calculated m/z (³⁵Cl) | Expected Observation |
| [M+H]⁺ | 284.1104 | Confirms the molecular weight. |
| [M+Na]⁺ | 306.0924 | Often observed as a sodium adduct. |
| [M-C₄H₈+H]⁺ ([M-56+H]⁺) | 228.0582 | Loss of isobutylene from the Boc group.[4][5] |
| [C₄H₉]⁺ (tert-butyl) | 57.0704 | Characteristic fragment of the Boc group.[6] |
Fragmentation Pathway: The N-Boc group is known to undergo characteristic fragmentation. The most prominent pathway involves the loss of isobutylene (56 Da), and in some cases, a subsequent loss of CO₂ (44 Da). The tert-butyl carbocation (m/z 57) is also a highly indicative fragment.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
Causality: While MS provides the formula, NMR spectroscopy maps the atomic connectivity. ¹H and ¹³C NMR are used to identify the chemical environments of all hydrogen and carbon atoms, respectively. 2D NMR techniques like COSY and HSQC are then employed to piece the framework together, confirming which atoms are bonded to each other.
Protocol: ¹H and ¹³C NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.[8]
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure proper shimming to obtain sharp peaks. Set the relaxation delay (d1) to at least 5 times the longest T₁ to ensure accurate integration.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. Use a sufficient number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[9]
-
Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS or residual solvent peak.
¹H NMR Data Interpretation
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-Ar (Aromatic) | 7.2 - 7.4 | Doublet (d) | 2H | Protons ortho to the azetidine substituent. |
| H-Ar (Aromatic) | 7.1 - 7.3 | Doublet (d) | 2H | Protons ortho to the chlorine atom. Forms an AA'BB' system. |
| H-3 (Azetidine) | 4.0 - 4.4 | Quintet / Multiplet | 1H | Methine proton at the 3-position, coupled to four adjacent CH₂ protons. |
| H-2/4 (Azetidine) | 3.8 - 4.2 | Multiplet (m) | 4H | Methylene protons on the azetidine ring. Likely complex due to ring strain and non-equivalence.[10] |
| H-Boc (tert-butyl) | ~1.45 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group. |
¹³C NMR Data Interpretation
| Carbon Atom | Predicted δ (ppm) | Rationale |
| C=O (Boc) | ~156 | Carbamate carbonyl carbon. |
| C-Ar (quaternary, C-Cl) | ~132-134 | Aromatic carbon bonded to chlorine. |
| C-Ar (quaternary, C-Aze) | ~140-142 | Aromatic carbon bonded to the azetidine ring. |
| C-Ar (CH) | ~128-130 | Aromatic CH carbons. Due to symmetry, only two signals are expected for the four CH carbons. |
| C-Boc (quaternary) | ~80 | Quaternary carbon of the tert-butyl group. |
| C-2/4 (Azetidine) | ~50-55 | Methylene carbons of the azetidine ring. |
| C-3 (Azetidine) | ~35-40 | Methine carbon of the azetidine ring. |
| C-Boc (CH₃) | ~28 | Methyl carbons of the tert-butyl group. |
2D NMR for Connectivity Confirmation
Causality: 1D NMR spectra can have overlapping signals or ambiguous assignments. 2D NMR provides an additional dimension to resolve these issues and definitively establish atom-to-atom connections.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two proton signals confirms their spatial proximity. This is crucial for confirming the connectivity within the azetidine ring system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum.[11]
Infrared (IR) Spectroscopy: Functional Group Identification
Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. It serves as a quick check to confirm that major structural components, like the carbamate's carbonyl group, are present.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (Azetidine, Boc) |
| ~1690 | C=O stretch (strong) | Carbamate carbonyl (Boc group)[12] |
| 1600, 1490 | C=C stretch | Aromatic ring stretching[13] |
| ~830 | C-H out-of-plane bend | 1,4-(para) disubstituted benzene ring[14] |
| ~1160 | C-N stretch | Azetidine C-N |
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate is definitively achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and IR spectroscopy.
-
MS confirms the molecular formula C₁₄H₁₈ClNO₂ and shows characteristic losses of the Boc protecting group.
-
NMR spectroscopy provides the complete carbon-hydrogen framework, establishing the connectivity of the azetidine ring, the para-substituted chlorophenyl group, and the tert-butyl moiety through ¹H, ¹³C, and 2D correlation experiments.
-
IR spectroscopy offers rapid confirmation of essential functional groups, most notably the strong carbamate carbonyl stretch.
Together, these techniques form a self-validating analytical system, providing the high level of confidence required for advancing compounds in a research and drug development setting. For absolute proof of the three-dimensional structure and solid-state conformation, single-crystal X-ray crystallography would be the ultimate confirmatory technique.[15][16]
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